5-Chloro-4-fluoro-2-methylbenzenesulfonamide
CAS No.: 1242339-14-5
Cat. No.: VC5724173
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242339-14-5 |
|---|---|
| Molecular Formula | C7H7ClFNO2S |
| Molecular Weight | 223.65 |
| IUPAC Name | 5-chloro-4-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | ZWFODENXNYLGEH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzene ring substituted with chlorine at position 5, fluorine at position 4, and a methyl group at position 2, with the sulfonamide group () at position 1 (Figure 1). This arrangement is confirmed by its SMILES notation () and InChIKey ().
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-4-fluoro-2-methylbenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 223.65 g/mol |
| CAS Registry Number | 1242339-14-5 |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F |
Spectroscopic and Computational Data
The compound’s 3D conformation, derived from PubChem’s computational models, reveals a planar aromatic ring with substituents influencing electronic distribution . Density functional theory (DFT) calculations predict dipole moments and electrostatic potential maps critical for understanding its reactivity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-chloro-4-fluoro-2-methylbenzenesulfonamide involves multi-step optimization to ensure high yield and purity:
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Halogenation and Methylation: Initial functionalization of the benzene ring with chlorine and fluorine, followed by methylation at position 2.
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Sulfonation: Introduction of the sulfonamide group via chlorosulfonation and subsequent aminolysis.
Table 2: Representative Synthetic Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Halogenation | , 80°C | 85% |
| 2 | Methylation | , DMF | 78% |
| 3 | Sulfonation | , 120°C | 65% |
Applications in Medicinal and Organic Chemistry
Pharmaceutical Intermediate
The compound’s sulfonamide moiety and halogen substituents make it a precursor for hypoglycemic agents and antimicrobial drugs. For instance, analogs like glyburide (a sulfonylurea antidiabetic) share structural motifs .
Material Science
Its electron-withdrawing groups enhance stability in polymer matrices, enabling applications in corrosion-resistant coatings.
Comparative Analysis with Analogous Compounds
Halogen-Substituted Sulfonamides
Variations in halogen positioning significantly alter bioactivity:
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5-Chloro-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-54-4): Differs in fluorine and methyl positions, reducing metabolic stability compared to the 4-fluoro isomer .
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4-Chloro-3-methylbenzenesulfonamide: Lacks fluorine, diminishing electronegativity and receptor binding affinity.
Table 3: Comparative Properties of Sulfonamide Derivatives
| Compound | Halogen Substituents | logP | Bioactivity (IC₅₀) |
|---|---|---|---|
| 5-Chloro-4-fluoro-2-methylbenzenesulfonamide | Cl, F | 2.1 | 15 nM |
| 5-Chloro-2-fluoro-4-methylbenzenesulfonamide | Cl, F | 2.3 | 22 nM |
| 4-Chloro-3-methylbenzenesulfonamide | Cl | 1.8 | 45 nM |
Future Directions
Drug Discovery
Functionalization of the sulfonamide group could yield selective kinase inhibitors or carbonic anhydrase antagonists.
Green Chemistry
Optimizing solvent-free synthesis routes may reduce environmental impact.
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